2-Fluoro-3-iodo-6-methoxyphenol
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Overview
Description
2-Fluoro-3-iodo-6-methoxyphenol is an organic compound with the molecular formula C7H6FIO2 and a molecular weight of 268.03 g/mol . This compound is characterized by the presence of fluorine, iodine, and methoxy groups attached to a phenol ring. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of compounds with specific structural and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodo-6-methoxyphenol typically involves the introduction of fluorine, iodine, and methoxy groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where fluorine and iodine are introduced sequentially under controlled conditions. The methoxy group can be introduced via methylation of the hydroxyl group on the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and methylation reactions. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-iodo-6-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can modify the functional groups attached to the phenol ring.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of a base.
Major Products
Substitution Products: Various substituted phenols depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced phenols and other derivatives.
Coupling Products: Biaryl compounds and other coupled products.
Scientific Research Applications
2-Fluoro-3-iodo-6-methoxyphenol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: In the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in the design of molecules with specific biological activities.
Industry: In the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Fluoro-3-iodo-6-methoxyphenol depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, while the methoxy group can affect its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methoxyphenol:
2-Iodo-6-methoxyphenol: Lacks the fluorine atom, which influences its chemical properties and reactivity.
3-Iodo-6-methoxyphenol: Lacks the fluorine atom and has a different substitution pattern, affecting its reactivity and applications.
Uniqueness
2-Fluoro-3-iodo-6-methoxyphenol is unique due to the presence of both fluorine and iodine atoms on the phenol ring, which imparts distinct chemical properties and reactivity. The combination of these substituents allows for versatile applications in organic synthesis and scientific research .
Properties
IUPAC Name |
2-fluoro-3-iodo-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO2/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHZDADKWSWJSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)I)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.02 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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